molecular formula C35H24Cl2N2O2 B4724025 N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE

N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B4724025
M. Wt: 575.5 g/mol
InChI Key: WIPCZZPESQKDSU-UHFFFAOYSA-N
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Description

N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a naphthalene core with multiple chlorinated phenyl groups and amide linkages

Properties

IUPAC Name

N-[2-chloro-4-[[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]methyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24Cl2N2O2/c36-30-20-22(15-17-32(30)38-34(40)28-13-5-9-24-7-1-3-11-26(24)28)19-23-16-18-33(31(37)21-23)39-35(41)29-14-6-10-25-8-2-4-12-27(25)29/h1-18,20-21H,19H2,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPCZZPESQKDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Reduction: Conversion of nitro groups to amines.

    Acylation: Formation of amide bonds through reactions with carboxylic acids or their derivatives.

    Chlorination: Introduction of chlorine atoms to specific positions on the aromatic rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of amines to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or other electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Halogenating agents: Such as chlorine gas or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-4-{[3-CHLORO-4-(PHENYL)METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE: Lacks the naphthalene-1-amido group.

    N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE: Contains a benzamide group instead of a naphthalene-1-carboxamide group.

Uniqueness

The uniqueness of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE lies in its specific structural features, such as the presence of multiple chlorinated phenyl groups and the naphthalene core, which may confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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